N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide
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Overview
Description
N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide is a chemical compound with the molecular formula C12H17N3O2 It is a derivative of piperidine and pyridine, which are both important structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide typically involves the reaction of 4-hydroxy-2-pyridinecarboxamide with N-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxylic acid, while reduction may produce N-Methyl-4-(piperidin-3-yloxy)pyridine-2-methanol .
Scientific Research Applications
N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-(piperidin-3-yloxy)picolinamide
- N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxylic acid
- N-Methyl-4-(piperidin-3-yloxy)pyridine-2-methanol
Uniqueness
N-Methyl-4-(piperidin-3-yloxy)pyridine-2-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-methyl-4-piperidin-3-yloxypyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)11-7-9(4-6-15-11)17-10-3-2-5-14-8-10/h4,6-7,10,14H,2-3,5,8H2,1H3,(H,13,16) |
InChI Key |
UXRLVFFRYGXTSQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2CCCNC2 |
Origin of Product |
United States |
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